molecular formula C16H12ClIO4 B2393177 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate CAS No. 944536-49-6

2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate

Cat. No.: B2393177
CAS No.: 944536-49-6
M. Wt: 430.62
InChI Key: RSVPZKVLRAQTEA-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate is a chemical compound with the molecular formula C16H12ClIO4 and a molecular weight of 430.62 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, an iodine atom, and a chlorobenzoate ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 2-ethoxy-4-formyl-6-iodophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-Ethoxy-4-carboxy-6-iodophenyl 2-chlorobenzoate.

    Reduction: 2-Ethoxy-4-hydroxymethyl-6-iodophenyl 2-chlorobenzoate.

    Substitution: 2-Ethoxy-4-formyl-6-azidophenyl 2-chlorobenzoate.

Scientific Research Applications

2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethoxy and chlorobenzoate groups contribute to the compound’s overall stability and solubility, affecting its bioavailability and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both iodine and chlorine atoms allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

(2-ethoxy-4-formyl-6-iodophenyl) 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClIO4/c1-2-21-14-8-10(9-19)7-13(18)15(14)22-16(20)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVPZKVLRAQTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClIO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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